
2-Methyl-1,3-cyclopentadiene
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Overview
Description
2-Methyl-1,3-cyclopentadiene (C₆H₈) is a substituted cyclopentadiene featuring a methyl group at the 2-position of the conjugated diene system. Its structure enables significant reactivity in Diels-Alder cycloadditions, making it valuable in organic synthesis . Key applications include the synthesis of complex molecules such as benzonorbornadienes via reactions with dienophiles like benzyne or maleic anhydride . Thermal isomerization studies reveal competing [1,5] sigmatropic hydrogen shifts at elevated temperatures (65–70°C), which influence its stability and reaction pathways .
Scientific Research Applications
Applications in Fragrance Industry
One of the most significant applications of 2-methyl-1,3-cyclopentadiene is in the synthesis of fragrance compounds. It serves as an intermediate for producing ligustral, a key ingredient known for its fresh green scent. The global demand for ligustral is substantial, estimated at approximately 2000 tons per year . The Diels-Alder reaction involving this compound allows for the formation of cyclohexene derivatives that enhance the olfactory properties of perfumes and cosmetics.
Table 1: Fragrance Applications of this compound
Compound | Application | Characteristics |
---|---|---|
Ligustral | Perfumes and cosmetics | Fresh green scent |
Other derivatives | Fragrance formulations | Various olfactory notes |
Pharmaceutical Applications
In addition to its role in the fragrance industry, this compound has potential applications in pharmaceuticals. Its structural properties allow it to participate in various chemical reactions that can lead to the development of new drug candidates. The compound's ability to form stable intermediates makes it valuable in synthetic pathways for complex organic molecules.
Case Study: Synthesis of Pharmaceutical Intermediates
A study demonstrated the use of this compound as a precursor for synthesizing biologically active compounds. By employing Diels-Alder reactions with different dienophiles, researchers were able to generate a series of novel compounds that exhibited promising activity against specific biological targets . This highlights the versatility of this compound in medicinal chemistry.
Industrial Applications
The compound is also utilized in various industrial processes beyond fragrances and pharmaceuticals. Its reactivity makes it suitable for polymer production and as a building block in organic synthesis.
Table 2: Industrial Applications
Application | Description |
---|---|
Polymer Production | Used as a monomer in synthetic rubber manufacturing |
Organic Synthesis | Acts as a building block for complex organic molecules |
Chemical Reactions Analysis
Dimerization via Diels-Alder Reaction
MCPD undergoes self-Diels-Alder dimerization to form dimethyldicyclopentadiene (DMDCPD) isomers. The reaction is thermally reversible, similar to cyclopentadiene’s dimerization . Key findings include:
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Isomer distribution : At 120°C, DMDCPD isomers are produced in specific ratios, with endo-2,5-dimethyl-DCPD (32.0%) and endo-3,5-dimethyl-DCPD (36.2%) as major products .
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Reaction conditions : Higher temperatures favor exo products, while lower temperatures favor endo products .
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Kinetics : MCPD dimerizes faster than cyclopentadiene due to its electron-donating methyl group, enhancing reactivity .
DMDCPD Isomer | Retention Index (HP-PONA) | Ratio in Commercial Product |
---|---|---|
endo-2,5-dimethyl | 1134.4 | 32.0% |
endo-3,5-dimethyl | 1160.8 | 36.2% |
endo-2,4-dimethyl | 1108.6 | 5.3% |
Codimerization with Other Dienes
MCPD participates in codimerization with electron-deficient dienophiles or other dienes:
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Electron-deficient dienophiles : MCPD reacts rapidly with maleic anhydride, N-phenyl maleimide, and p-benzoquinone due to its electron-rich nature .
-
Codimerization with isoprene : At 120°C, MCPD codimerizes with isoprene, producing mixed products. The reactivity order of codimerization partners is: 1-pentene > cis-2-pentene > trans-1,3-pentadiene .
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Kinetic data : Codimerization rate constants are 1–2 orders of magnitude lower than MCPD self-dimerization .
Isomerization and Sigmatropic Shifts
MCPD undergoes 1,5-sigmatropic shifts at elevated temperatures, leading to isomerization. For example, decarboxylation of substituted MCPD derivatives can result in double-bond migration, forming thermodynamically stable isomers .
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-1,3-cyclopentadiene, and how can its purity be validated?
- Methodological Answer : The synthesis of this compound derivatives often involves isomerization reactions under reflux conditions. For example, refluxing 2-methyl-1,3-cyclopentadienyl formate with catalytic acid generates the target compound, monitored via GC-MS until completion . Post-reaction, solvent removal under reduced pressure and purification via silica gel column chromatography yield high-purity products (e.g., 95% yield). Characterization requires 1H/13C NMR, LRMS, and HRMS to confirm structure and purity .
- Key Data :
Parameter | Value/Technique |
---|---|
Reaction Time | 5 hours (reflux) |
Purification Method | Silica gel chromatography |
Yield | 95% |
Analytical Tools | GC-MS, NMR, HRMS |
Q. How do physical properties of this compound influence its reactivity in Diels-Alder reactions?
- Methodological Answer : The compound’s low steric hindrance and electron-rich diene system enhance its reactivity in [4+2] cycloadditions. For instance, benzyne reacts preferentially with the 2-methyl-substituted position due to favorable orbital overlap and reduced steric effects . UV-Vis spectroscopy (e.g., wavelength absorption order: this compound > 2-Methyl-1,4-pentadiene) confirms conjugation stability, which correlates with reaction rates .
- Key Data :
Reactivity Trend | Substituent Position Preference |
---|---|
Benzyne Cycloaddition | 2-methyl > 1-methyl |
Conjugation Stability | Confirmed via UV-Vis λmax shifts |
Advanced Research Questions
Q. How can regioselectivity in cycloadditions of this compound be experimentally determined?
- Methodological Answer : Competitive reactions with substituted dienophiles (e.g., benzyne, maleic anhydride) and analysis of adduct ratios via 1H NMR reveal regioselectivity. For example, 5-methyl-1,3-cyclopentadiene forms syn-adducts with benzyne (9-methyl group syn to the benzene ring), validated by NOESY spectroscopy . Steric and electronic effects are quantified using Hammett plots or computational models (DFT) .
Q. What strategies resolve contradictions in stereochemical assignments of Diels-Alder adducts?
- Methodological Answer : Historical reliance on NMR chemical shifts for stereochemical determination is unreliable due to environmental effects. Instead, X-ray crystallography (e.g., ORTEP diagrams) or NOESY experiments provide unambiguous assignments. For example, syn/anti adducts of 5-methyl-1,3-cyclopentadiene with N-phenylmaleimide were re-evaluated using crystallography, disproving earlier NMR-based claims .
Q. How do computational models enhance understanding of this compound’s electronic structure?
- Methodological Answer : Density Functional Theory (DFT) calculations and multipolar atom modeling analyze charge-density distribution and frontier molecular orbitals. Synchrotron X-ray diffraction data paired with DFT reveal electron-withdrawing/donating effects of substituents, explaining reactivity trends in cycloadditions .
Q. What experimental precautions are necessary to mitigate isomerization during reactions?
- Methodological Answer : Isomerization via [1,5]-sigmatropic shifts occurs at elevated temperatures (>65°C). Real-time monitoring via GC-MS or in situ IR spectroscopy ensures reaction control. For equilibrium mixtures, quenching at optimal timepoints (e.g., 5 hours for benzyne reactions) minimizes side products .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental reactivity data?
- Methodological Answer : Conflicting results (e.g., unexpected regioselectivity in cycloadditions) require multi-technique validation. For example, if DFT predicts 1-methyl reactivity but experiments favor 2-methyl, re-examine solvent effects, steric contributions, or transition-state dynamics using hybrid QM/MM simulations. Cross-referencing with kinetic isotope effects or substituent parameter databases (e.g., Hammett σ values) clarifies discrepancies .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Reactivity Comparisons
Positional Isomers: 1-Methyl-1,3-cyclopentadiene vs. 2-Methyl-1,3-cyclopentadiene
- Substituent Position and Reactivity: this compound exhibits higher reactivity in Diels-Alder reactions compared to its 1-methyl isomer. This is attributed to reduced steric hindrance and favorable electronic effects at the 2-position, which enhance dienophile interaction . 1-Methyl-1,3-cyclopentadiene shows lower reactivity due to steric and electronic constraints.
Homologs: 2-Ethyl-1,3-cyclopentadiene
- Molecular Formula : C₇H₁₀ (vs. C₆H₈ for 2-methyl derivative) .
- Structural isomerism data for this compound are cataloged by NIST, but detailed reactivity studies are sparse .
Bulky Substituents: tert-Butyl-1,3-cyclopentadiene
- Thermal Decomposition : At high temperatures (996–1127 K), this compound undergoes ring-expansion reactions, yielding toluene, isobutene, and 1,3-cyclopentadiene. The tert-butyl group destabilizes the ring, favoring decomposition over cycloaddition .
Ring Size Variants: 1-Methyl-1,4-cyclohexadiene
- Structure : A six-membered cyclohexadiene derivative (C₇H₁₀).
- Applications : Dominates as a volatile organic compound (32.2% abundance) in microbial cultures, highlighting its biological relevance .
Key Data Table
Notes
Reactivity Trends : Substituent position (1-, 2-, or 5-) critically impacts cyclopentadiene reactivity. Electron-withdrawing groups (e.g., trimethylsilyl) reduce reactivity, while methyl groups at the 2-position enhance it .
Contradictions in Data : Assigning stereochemistry in Diels-Alder adducts based on NMR chemical shifts is unreliable, as demonstrated by discrepancies in bridge proton shifts .
Emerging Applications : Substituted cyclopentadienes are gaining traction in medicinal chemistry, particularly as biomarkers and in luminescence studies .
Preparation Methods
Alkali Metal-Mediated Methylation of Cyclopentadiene
The reaction of cyclopentadiene with methylating agents in the presence of alkali metals or their hydroxides is a well-documented method. A Chinese patent (CN101205168B) outlines a two-step process involving the formation of sodium or potassium cyclopentadienide followed by methylation with liquid monochloromethane (CH₃Cl) .
Reaction Mechanism and Conditions
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Formation of Cyclopentadienide Anion :
Cyclopentadiene reacts with sodium (Na), potassium (K), or their hydroxides (NaOH/KOH) to form sodium or potassium cyclopentadienide. This step typically occurs at ambient temperatures (20–25°C) under inert atmospheric conditions. -
Methylation with Liquid Monochloromethane :
The cyclopentadienide intermediate is treated with liquid CH₃Cl in a closed reactor. Key parameters include:
Yield and Selectivity
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Yield : 70–85% (depending on purity of starting materials)
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By-products : Dimethylcyclopentadiene (<5%) and unreacted cyclopentadiene (<10%)
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Purification : Distillation under reduced pressure (30–50 mmHg) isolates the product with >95% purity .
Catalytic Dehydrogenation of Methylcyclopentane
Industrial-scale production often utilizes catalytic dehydrogenation of methylcyclopentane, a process highlighted in kinetic studies from EvitaChem.
Process Overview
Methylcyclopentane undergoes dehydrogenation over platinum (Pt) or palladium (Pd) catalysts supported on alumina (Al₂O₃). The reaction proceeds as:
2\text{O}3} \text{this compound} + 2\text{H}_2MethylcyclopentaneΔ,Pt/Al2O3This compound+2H2
Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 400–450°C | Higher temps favor dehydrogenation |
Pressure | 1–3 atm | Lower pressures reduce coking |
Catalyst Loading | 2–5 wt% Pt | Increased activity at higher loadings |
Space Velocity | 1,000–2,000 h⁻¹ | Lower velocities improve conversion |
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Conversion : 60–75%
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Selectivity : 80–90% toward this compound.
Petroleum Cracking By-Product Isolation
This compound is naturally present in the C₅ fraction of petroleum cracking streams. Industrial isolation involves:
Fractional Distillation
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Feedstock : C₅ cut from naphtha or gas oil cracking
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Boiling Point : this compound boils at 42–44°C, enabling separation from higher-boiling isomers (e.g., 1,3-pentadiene at 44.5°C).
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Purity : 90–95% after distillation; further purification via molecular sieves achieves >99% purity.
Challenges
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Co-elution with structurally similar dienes necessitates advanced chromatographic techniques for high-purity recovery.
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Scalability is limited compared to synthetic methods due to variable feedstock composition .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
---|---|---|---|---|
Alkali Metal-Mediated | 70–85 | 95+ | Moderate | High |
Catalytic Dehydrogenation | 60–75 | 90–95 | High | Industrial |
Petroleum Isolation | 40–60 | 99 | Low | Limited |
The alkali metal-mediated method balances cost and yield, making it suitable for laboratory and mid-scale production. Catalytic dehydrogenation dominates industrial settings due to robust scalability, while petroleum isolation is reserved for high-purity niche applications .
Emerging Techniques and Innovations
Microwave-Assisted Synthesis
Recent trials indicate that microwave irradiation reduces reaction times by 50–70% in alkali metal-mediated methylation. For example, 15-minute irradiation at 100 W achieves comparable yields to conventional 1-hour reactions.
Ionic Liquid Catalysts
Ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) enhance CH₃Cl solubility in cyclopentadienide solutions, improving methylation efficiency by 20–30% .
Properties
CAS No. |
3727-31-9 |
---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4-5H,3H2,1H3 |
InChI Key |
AHQZRFBZJSCKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC=C1 |
Origin of Product |
United States |
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